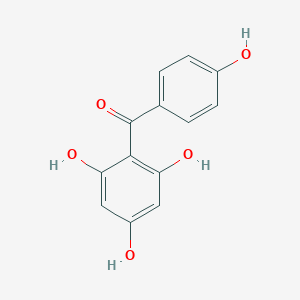
Iriflophenone
Overview
Description
Synthesis Analysis
Iriflophenone and its derivatives can be synthesized through various chemical reactions, including catalytic processes involving iridium complexes. For example, the synthesis of iridacyclohexadienone complexes demonstrates the utility of iridium in facilitating complex molecular formations (Bleeke & Behm, 1997). Moreover, the synthesis of polyphenols from o-dianisidine, which includes processes relevant to iriflophenone derivatives, underscores the versatility of synthesis techniques in producing complex polyphenolic structures (Kaya, Yildirim, & Kamaci, 2009).
Molecular Structure Analysis
The molecular structure of iriflophenone glycosides, obtained from the stems of Aquilaria sinensis, reveals the compound's intricate glycosidic linkages, contributing to its bioactive properties (Wu et al., 2016). This structural complexity is fundamental to understanding the compound's interactions at the molecular level.
Chemical Reactions and Properties
Iriflophenone undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for more complex molecules. The iridium-catalyzed allylic dearomatization of bisphenol derivatives to produce spirocyclic hexadienone derivatives indicates the compound's versatility in chemical synthesis (Wang et al., 2020). Additionally, iriflophenone-3-C-glucoside's antioxidant capacity, demonstrated through HPLC antioxidant assays, showcases its chemical properties and potential applications in health-related fields (Malherbe et al., 2014).
Physical Properties Analysis
The study of iriflophenone derivatives involves understanding their physical properties, such as solubility, thermal stability, and electrical conductivity. These properties are crucial for applications in materials science and electronics, as demonstrated by the synthesis and characterization of new polyphenols derived from o-dianisidine (Kaya, Yildirim, & Kamaci, 2009).
Chemical Properties Analysis
The chemical properties of iriflophenone, such as its electron acceptor capabilities and interactions with various chemical agents, are essential for its application in organic electronics and other fields. The synthesis and properties of iridium complexes, for example, provide insights into the compound's potential as a catalyst in chemical reactions (Kuklin et al., 2006).
Scientific Research Applications
Antioxidant Properties : It's present as iriflophenone-3-C-α-glucoside in Cyclopia subternata plants used for their antioxidant properties in the food industry. Another study found that iriflophenone derivatives, such as iriflophenone-3-C-glucoside and isomangiferin, have antioxidant activity against radicals, highlighting their potential use in preventing oxidative stress related diseases (De Beer et al., 2012) (Malherbe et al., 2014).
Thermal Stability : In the context of food science, iriflophenone-3-C-glucoside-4-O-glucoside was identified as the most thermally stable compound in Cyclopia genistoides, a property important for food preservation and processing (Beelders et al., 2015).
Inhibition of α-Glucosidase : Iriflophenone and its derivatives have been identified as potent α-glucosidase inhibitors, suggesting a potential role in managing blood sugar levels and treating or managing diabetes. This enzyme is crucial in carbohydrate digestion and hence its inhibition is a strategy for diabetes treatment (Feng et al., 2011) (Lee et al., 2010).
Food and Pharmaceutical Industry : It's found in Aquilaria crassna leaf extract as various glycosides, indicating its potential use in developing natural products for the food and pharmaceutical industries (Wongwad et al., 2020).
Cosmetic and Traditional Medicine : A compound isolated from the rhizome of Iris florentina L., used in cosmetic and traditional medicines, showed that iriflophenone (II) is a new isoflavone glycoside (Arisawa et al., 1973).
Safety And Hazards
properties
IUPAC Name |
(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWDTJDEGSHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iriflophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
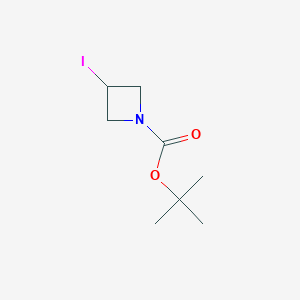
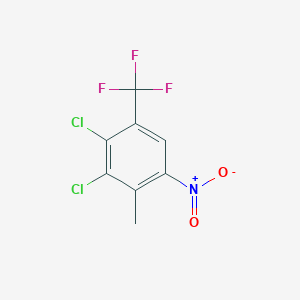
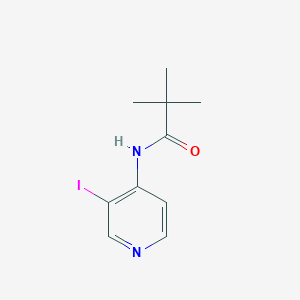
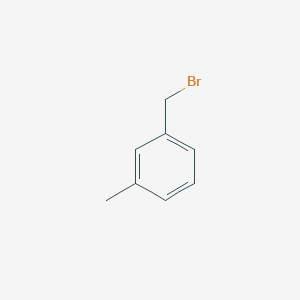
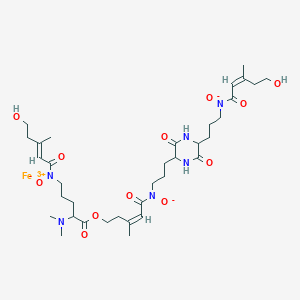
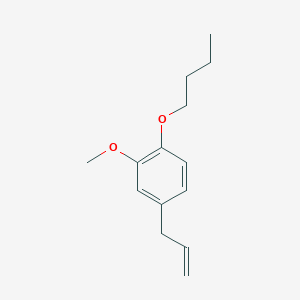


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)


